Carfecillin sodium
Overview
Description
Carbenicillin phenyl sodium is a broad-spectrum, semisynthetic penicillin derivative. It is primarily used for its antibacterial properties, particularly against gram-negative bacteria such as Pseudomonas aeruginosa. This compound is a member of the carboxypenicillin subgroup of penicillins and is known for its stability in acidic environments and resistance to beta-lactamase enzymes .
Mechanism of Action
Target of Action
Carfecillin sodium is a phenyl ester of carbenicillin . It shares many properties with carbenicillin . The primary target of this compound, like other penicillins, is the penicillin-sensitive transpeptidase C-terminal domain .
Mode of Action
This compound exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . Penicillins, including this compound, acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
It is known that the drug interferes with bacterial cell wall synthesis, which is a crucial process for bacterial growth and survival .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy subjects, patients with hepatic cirrhosis, and cases of renal insufficiency . In healthy subjects, maximal carbenicillin serum levels attained by therapeutic doses were about 20 micrograms/ml, and concentrations in the urine surpassed 1000 micrograms/ml . In renal insufficiency, serum levels of carbenicillin were higher and their decrease was delayed, while urine concentration was low .
Result of Action
The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes it effective in treating bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the absorption of this compound is enhanced when a phenyl group is substituted on the active side-chain . After oral absorption, hydrolysis in the intestinal mucosa releases free carbenicillin into the circulation
Biochemical Analysis
Biochemical Properties
Carfecillin Sodium interacts with various enzymes and proteins in the body. It is a beta-lactam antibiotic, a phenyl derivative of carbenicillin, and acts as a prodrug . This means that this compound is metabolized in the body to produce its active form, Carbenicillin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As an antibiotic, it fights against bacteria in the body, making it effective in treating infections caused by bacteria .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. It is known to exert its effects at the molecular level. Like other penicillins, it is believed to interfere with the synthesis of the bacterial cell wall, which leads to the death of the bacteria .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully documented. It is known that the drug is effective in treating urinary tract infections, suggesting that it remains stable and effective over the course of treatment .
Transport and Distribution
Given its oral administration and its effectiveness in treating urinary tract infections, it can be inferred that it is well-distributed in the body .
Subcellular Localization
As a beta-lactam antibiotic, it is likely to be found wherever bacteria are present in the body, given its role in inhibiting bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbenicillin phenyl sodium is synthesized through the acylation of 6-aminopenicillanic acid with phenylmalonic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent degradation of the penicillin nucleus .
Industrial Production Methods: Industrial production of carbenicillin phenyl sodium involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to remove impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions: Carbenicillin phenyl sodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of carbenicillin and phenylmalonic acid.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, resulting in the formation of various degradation products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at neutral to slightly acidic pH.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Hydrolysis: Carbenicillin and phenylmalonic acid.
Oxidation: Various oxidized degradation products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Carbenicillin phenyl sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of antibacterial agents.
Medicine: Utilized in clinical research to develop new antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.
Industry: Applied in the production of antibacterial coatings and materials for medical devices and surfaces.
Comparison with Similar Compounds
Ampicillin: Another broad-spectrum penicillin with similar antibacterial properties but less stability in acidic environments.
Ticarcillin: A carboxypenicillin with a broader spectrum of activity against gram-negative bacteria but more susceptible to beta-lactamase degradation.
Piperacillin: A ureidopenicillin with enhanced activity against Pseudomonas aeruginosa and other gram-negative bacteria.
Uniqueness of Carbenicillin Phenyl Sodium: Carbenicillin phenyl sodium is unique due to its stability in acidic environments and resistance to beta-lactamase enzymes. This makes it particularly useful in treating infections caused by beta-lactamase-producing bacteria and in environments where other penicillins may degrade .
Properties
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S.Na/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29);/q;+1/p-1/t15?,16-,17+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBZDNBNJTHBJ-JPZUGYNPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N2NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27025-49-6 (Parent) | |
Record name | Carbenicillin Phenyl Sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40176036 | |
Record name | Carbenicillin Phenyl Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21649-57-0 | |
Record name | Carbenicillin Phenyl Sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbenicillin Phenyl Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2S-(2α,5α,6β)]-6-[(1,3-dioxo-3-phenoxy-2-phenylpropyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBENICILLIN PHENYL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N5JP36GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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